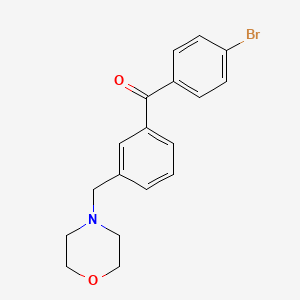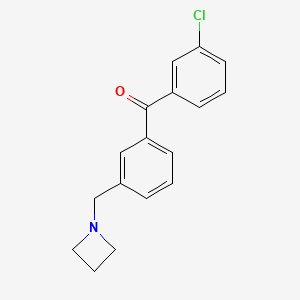
1,2,3,4-Tetrafluorobenzene
Vue d'ensemble
Description
1,2,3,4-Tetrafluorobenzene is a fluorinated benzene derivative where four hydrogen atoms are replaced by fluorine atoms. The molecular structure and properties of this compound have been extensively studied due to its unique characteristics and potential applications in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of derivatives of 1,2,3,4-tetrafluorobenzene has been achieved through different methods. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Additionally, the lithiation of 1,2,3,4-tetrafluorobenzene with n-butyllithium yielded 2,3,4,5-tetrafluorophenyllithium, which demonstrated the synthetic utility of this organolithium intermediate in various reactions .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrafluorobenzene has been determined through different techniques. Gas-phase electron diffraction and ab initio calculations have shown that the benzene ring deviates only slightly from D6h symmetry, with nearly equal C-C and C-F bond lengths . The crystal structure of 1,2,3,5-tetrafluorobenzene, a closely related isomer, was found to have a layered monoclinic structure with bifurcated C–H⋯F–C interactions .
Chemical Reactions Analysis
1,2,3,4-Tetrafluorobenzene undergoes various chemical reactions, forming several organomercury compounds when reacted with mercuric trifluoroacetate or acetate . The mercuration process has been optimized to yield different substituted products, which are useful in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrafluorobenzene derivatives have been characterized using spectroscopic methods, including 19F NMR, which reflects their crowded molecular structures . The rotational spectrum of 1,2,3,4-tetrafluorobenzene has been recorded, providing insights into its rotational and centrifugal distortion constants, which are essential for understanding its behavior in the gas phase . Additionally, the complex formation of 1,2,3,4-tetrafluorobenzene with water has been studied, revealing non-covalent interactions that influence the structure and stability of the complex .
Applications De Recherche Scientifique
Crystal Structure and Intermolecular Interactions
- The crystal structure of 1,2,3,5-tetrafluorobenzene, a compound closely related to 1,2,3,4-tetrafluorobenzene, has been examined. It exhibits a layered monoclinic structure with significant C–H⋯F–C interactions and short F⋯F separations. This study underscores the importance of weak intermolecular interactions in the crystal packing of predominantly non-polar compounds (Thakur, Kirchner, Bläser, Boese, & Desiraju, 2010).
Rotational Spectrum and Structure Analysis
- An analysis of the rotational spectrum of 1,2,3,4-tetrafluorobenzene has provided valuable insights into its molecular structure, including rotational and centrifugal distortion constants. This research is crucial for understanding the dynamic behavior of the molecule in various states (Kraśnicki, Krȩglewski, & Mäder, 2008).
Microwave Spectrum and Dipole Moment
- The microwave spectrum of 1,2,3,4-tetrafluorobenzene has been measured, providing insights into its planar molecular structure and dipole moment. These properties are essential for understanding the molecular interactions and reactivity of the compound (Hartmann & Botskór, 1974).
Synthesis and Electronic Properties
- Research has explored the synthesis of dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene. The study focuses on their electronic properties and reactivity, contributing to the development of new materials with unique electronic characteristics (Nishinaga, Nodera, Miyata, & Komatsu, 2002).
Safety and Hazards
Mécanisme D'action
Mode of Action
Fluorinated compounds are known to form strong bonds with proteins and other biological molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,3,4-Tetrafluorobenzene. For example, the presence of other chemicals can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability and reactivity .
Propriétés
IUPAC Name |
1,2,3,4-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFIIXUNAKEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870605 | |
| Record name | 1,2,3,4-Tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2,3,4-Tetrafluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
49.5 [mmHg] | |
| Record name | 1,2,3,4-Tetrafluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2,3,4-Tetrafluorobenzene | |
CAS RN |
551-62-2, 28016-01-5 | |
| Record name | 1,2,3,4-Tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028016015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 551-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66365S2RFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2,3,4-Tetrafluorobenzene?
A: 1,2,3,4-Tetrafluorobenzene has the molecular formula C6H2F4 and a molecular weight of 150.08 g/mol. []
Q2: What spectroscopic data is available for characterizing 1,2,3,4-Tetrafluorobenzene?
A: 1,2,3,4-Tetrafluorobenzene has been characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy [, ], microwave spectroscopy [, ], and infrared (IR) spectroscopy. These techniques provide information about its structure, bonding, and vibrational modes.
Q3: Is 1,2,3,4-Tetrafluorobenzene miscible with ionic liquids?
A: Research has shown that 1,2,3,4-Tetrafluorobenzene exhibits complete miscibility with the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]). This miscibility is attributed to the strong dipole moment of 1,2,3,4-Tetrafluorobenzene. []
Q4: Can 1,2,3,4-Tetrafluorobenzene undergo C-H activation reactions with nickel catalysts?
A: Studies indicate that while 1,2,3,4-Tetrafluorobenzene does not readily undergo C-H activation with bulkier nickel catalysts like Ni(PiPr3)2, it can form adducts and potentially undergo C-H activation with less bulky Ni(PEt3)2 synthons. [, ]
Q5: Does 1,2,3,4-Tetrafluorobenzene participate in rhodium-catalyzed substitution reactions?
A: Yes, in the presence of a rhodium catalyst like RhH(PPh3)4 and a disulfide, 1,2,3,4-Tetrafluorobenzene can undergo substitution reactions where the fluorine atom is replaced by an arylthio group, leading to the formation of 1,2-diarylthio-3,6-difluorobenzene. []
Q6: Have there been computational studies on the binding of positrons to 1,2,3,4-Tetrafluorobenzene?
A: Theoretical analyses using computational methods have been conducted to investigate the binding of positrons to 1,2,3,4-Tetrafluorobenzene and explore the subsequent pair-annihilation processes. These studies contribute to the understanding of positron interactions with fluorinated aromatic molecules. [, ]
Q7: How does the degree of fluorination in benzene derivatives affect C-F bond activation with aluminum(I) compounds?
A: Research on aluminum(I) compounds, such as NacNacAl, demonstrates that the ease of C-F bond activation in fluorinated benzenes decreases with a lower degree of fluorination. This suggests that the electron-withdrawing effect of fluorine atoms plays a crucial role in facilitating C-F bond cleavage. []
Q8: What is the role of fluorine substitution on the electron affinity of benzene derivatives?
A: Studies combining photoelectron spectroscopy and density functional theory calculations reveal that increasing fluorine substitution in benzene generally leads to a higher electron affinity. This trend is evident from the positive electron affinities observed for both pentafluorobenzene and hexafluorobenzene. []
Q9: What are the thermodynamic properties of 1,2,3,4-Tetrafluorobenzene?
A: Extensive research has been conducted on the thermodynamic properties of 1,2,3,4-Tetrafluorobenzene. This includes measurements of vapor pressure [], low-temperature heat capacities [], and enthalpies of phase transitions []. These studies provide valuable data for understanding its physical behavior under various conditions.
Q10: What is known about the thermochemistry of 1,2,3,4-Tetrafluorobenzyne?
A: Fourier transform mass spectrometry and computational methods were employed to determine the gas-phase thermodynamic properties of 1,2,3,4-Tetrafluorobenzyne. This research provided valuable insights into its heat of hydrogenation and bond dissociation energies. []
Q11: Can 1,2,3,4-Tetrafluorobenzene be synthesized via KF fluorination?
A: Yes, a synthetic route for 1,2,3,4-Tetrafluorobenzene utilizing KF fluorination has been reported in the literature. []
Q12: What are some notable reactions of 1,2,3,4-Tetrafluorobenzene and its derivatives?
A: The reactivity of 1,2,3,4-Tetrafluorobenzene and related compounds has been extensively studied. Research highlights reactions with organosilicon compounds [], the formation of polycyclic compounds in SbF5 media [, , ], and the generation of tetrafluorophenyllithium, a precursor to arynes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















